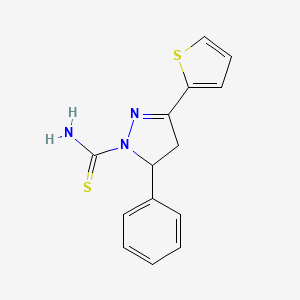
4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide is an organic compound with the molecular formula C17H11ClN2O4 and a molecular weight of 342.741 . This compound is known for its unique structural properties, which include a chloro group, a hydroxy group, and a nitro group attached to a naphthalene ring system. It is often used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of 4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide typically involves the nitration of 4’-chloro-1-hydroxy-2-naphthanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the desired position on the naphthalene ring .
Industrial production methods may involve large-scale nitration processes with optimized conditions to maximize yield and purity. These methods often include purification steps such as recrystallization to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy group can form hydrogen bonds with target molecules, enhancing its binding affinity. The chloro group can participate in electrophilic aromatic substitution reactions, modifying the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide can be compared with other similar compounds, such as:
- 2’-Chloro-1-hydroxy-4’-nitro-2-naphthanilide
- 4-Chloro-1-hydroxy-4’-nitro-2-naphthanilide
- 4-Chloro-1-hydroxy-3’-nitro-2-naphthanilide
These compounds share similar structural features but differ in the position of the chloro, hydroxy, and nitro groups on the naphthalene ring. The unique positioning of these groups in 4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide contributes to its distinct reactivity and applications .
Propriétés
Numéro CAS |
68352-29-4 |
|---|---|
Formule moléculaire |
C17H11ClN2O4 |
Poids moléculaire |
342.7 g/mol |
Nom IUPAC |
N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-6-8-14(15(9-11)20(23)24)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22) |
Clé InChI |
VYLPTAIYPFRUCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


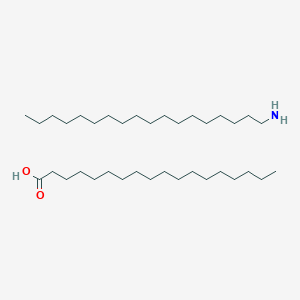
![Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)

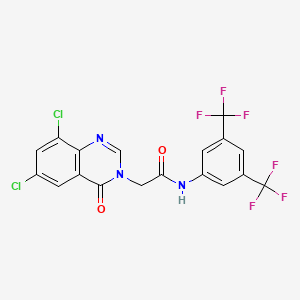
![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
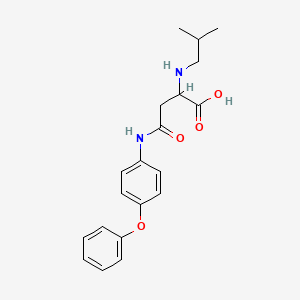
![N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide](/img/structure/B11957963.png)
![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)
![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)
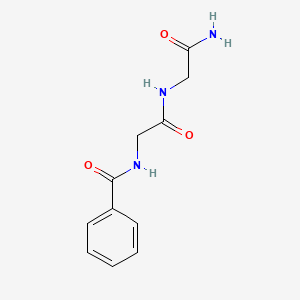

![2-(1H-indol-3-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11957990.png)
